Cas no 2229116-97-4 (methyl 3-(but-3-yn-2-yl)benzoate)

methyl 3-(but-3-yn-2-yl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(but-3-yn-2-yl)benzoate
- EN300-1754055
- 2229116-97-4
-
- インチ: 1S/C12H12O2/c1-4-9(2)10-6-5-7-11(8-10)12(13)14-3/h1,5-9H,2-3H3
- InChIKey: LXGGWVUMUFOCMN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=CC(=C1)C(C#C)C)=O
計算された属性
- せいみつぶんしりょう: 188.083729621g/mol
- どういたいしつりょう: 188.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3Ų
methyl 3-(but-3-yn-2-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754055-0.05g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1754055-0.5g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1754055-10.0g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1754055-1.0g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1754055-5.0g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1754055-10g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1754055-1g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1754055-0.25g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1754055-0.1g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1754055-2.5g |
methyl 3-(but-3-yn-2-yl)benzoate |
2229116-97-4 | 2.5g |
$2295.0 | 2023-09-20 |
methyl 3-(but-3-yn-2-yl)benzoate 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
methyl 3-(but-3-yn-2-yl)benzoateに関する追加情報
Research Briefing on Methyl 3-(but-3-yn-2-yl)benzoate (CAS: 2229116-97-4): Recent Advances and Applications
Methyl 3-(but-3-yn-2-yl)benzoate (CAS: 2229116-97-4) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its benzoate ester functional group and alkyne moiety, serves as a crucial intermediate in the synthesis of bioactive molecules and potential therapeutic agents. Recent studies have explored its utility in click chemistry, targeted drug delivery, and as a precursor for novel pharmacophores. This briefing provides an overview of the latest research findings and emerging trends related to this compound.
One of the most notable applications of methyl 3-(but-3-yn-2-yl)benzoate is its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the synthesis of triazole-based compounds, which exhibit potent antimicrobial and anticancer activities. The alkyne group in the compound facilitates rapid and selective conjugation with azide-containing biomolecules, enabling the development of targeted drug delivery systems. Researchers have successfully utilized this property to create antibody-drug conjugates (ADCs) with enhanced specificity and reduced off-target effects.
In addition to its applications in click chemistry, methyl 3-(but-3-yn-2-yl)benzoate has been investigated as a precursor for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its use in the development of inhibitors for the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer immunotherapy. The compound's structural flexibility allows for modifications that optimize binding affinity and pharmacokinetic properties, making it a valuable scaffold for drug design. Preliminary in vitro and in vivo studies have shown promising results, with several derivatives exhibiting significant tumor growth inhibition.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2024 publication in ACS Chemical Neuroscience reported the synthesis of methyl 3-(but-3-yn-2-yl)benzoate derivatives designed to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The researchers employed molecular docking and dynamics simulations to identify key interactions between the derivatives and amyloid-beta peptides, followed by experimental validation using thioflavin T assays. The findings suggest that these derivatives could serve as lead compounds for further optimization and preclinical evaluation.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of methyl 3-(but-3-yn-2-yl)benzoate. A recent technical report from a leading pharmaceutical company emphasized the need for optimized synthetic routes to improve yield and reduce production costs. Advances in continuous flow chemistry and catalytic methods are being explored to address these issues, with preliminary results indicating significant improvements in efficiency and scalability.
In conclusion, methyl 3-(but-3-yn-2-yl)benzoate (CAS: 2229116-97-4) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from click chemistry and targeted drug delivery to the development of novel therapeutics for cancer and neurodegenerative diseases. Ongoing research efforts are focused on overcoming synthetic challenges and expanding its utility in drug discovery. As the field continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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